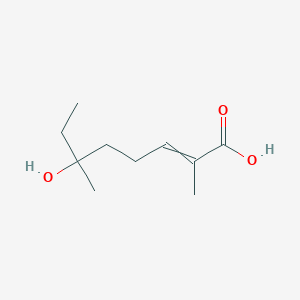![molecular formula C12H14O2 B14371162 2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol CAS No. 90135-63-0](/img/structure/B14371162.png)
2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is an organic compound with the molecular formula C12H14O2 It is a derivative of biphenyl, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the tetrahydro biphenyl ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol can be achieved through several methods. One common approach involves the reduction of biphenyl derivatives. For instance, the Birch reduction of biphenyl can yield tetrahydro biphenyl intermediates, which can then be hydroxylated to produce the desired diol.
Industrial Production Methods
Industrial production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol may involve catalytic hydrogenation of biphenyl derivatives under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used. The process is optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to remove the hydroxyl groups, yielding fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxybiphenyl: Contains hydroxyl groups at different positions, leading to different chemical properties and reactivity.
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at the 4 and 4’ positions, affecting its interaction with other molecules.
Uniqueness
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90135-63-0 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-phenylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C12H14O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-5,8,10,12-14H,6-7H2 |
InChI-Schlüssel |
HMPLZCVHQAWNAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=CC1O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
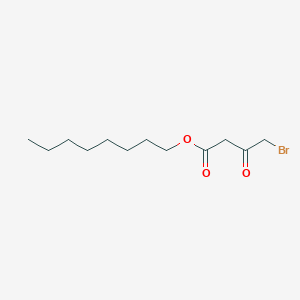
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
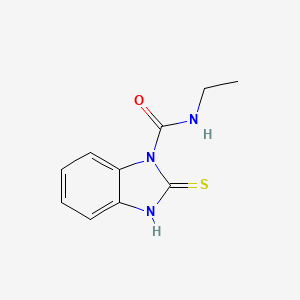
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
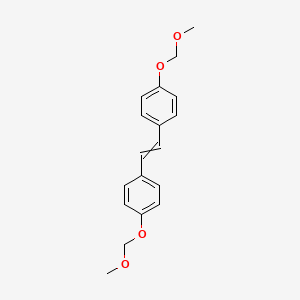
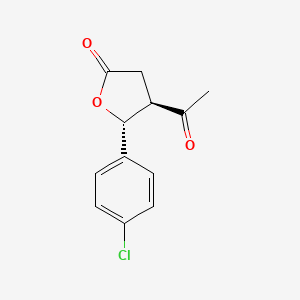
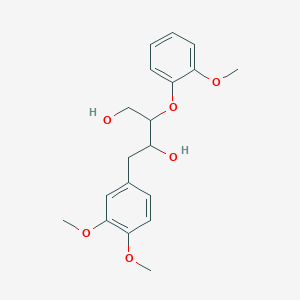
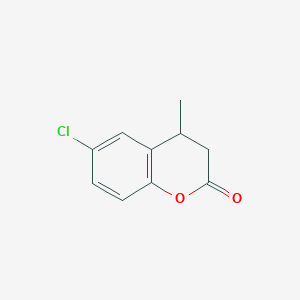
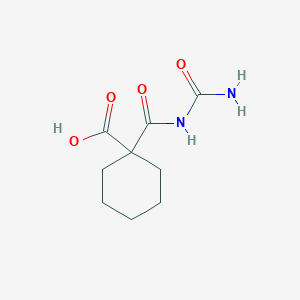
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
